5-Allyloxy-2-methylbenzoxazole
Description
5-Allyloxy-2-methylbenzoxazole is a benzoxazole derivative featuring a methyl group at the 2-position and an allyloxy substituent at the 5-position. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, known for their diverse pharmacological and material science applications. The allyloxy group introduces an ether-linked allyl chain, which may enhance lipophilicity, metabolic stability, and reactivity compared to simpler substituents like methyl or phenyl groups .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-methyl-5-prop-2-enoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H11NO2/c1-3-6-13-9-4-5-11-10(7-9)12-8(2)14-11/h3-5,7H,1,6H2,2H3 |
InChI Key |
SYTPZLVPRMIAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on benzoxazole significantly influence physical properties such as melting points, solubility, and molecular weight. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., nitro) increase polarity and melting points, as seen in 5-Phenyl-2-γ-nitrophenyloxazole (123°C) .
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